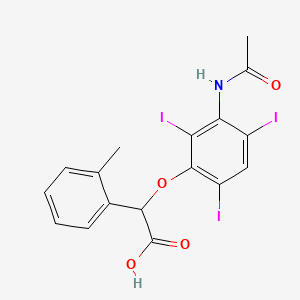
2-(3-Acetamido-2,4,6-triiodophenoxy)-2-(o-tolyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Acetamido-2,4,6-triiodophenoxy)-2-(o-tolyl)acetic acid is a complex organic compound that contains iodine atoms, an acetamido group, and a phenoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Acetamido-2,4,6-triiodophenoxy)-2-(o-tolyl)acetic acid typically involves multiple steps:
Acetylation: The acetamido group is introduced by reacting the iodinated phenol with acetic anhydride in the presence of a catalyst.
Coupling Reaction: The final step involves coupling the iodinated and acetylated phenol with o-tolylacetic acid under specific conditions, such as the presence of a base and a coupling agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Acetamido-2,4,6-triiodophenoxy)-2-(o-tolyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove iodine atoms or to convert the acetamido group to an amine.
Substitution: The iodine atoms can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted phenoxyacetic acids.
Applications De Recherche Scientifique
2-(3-Acetamido-2,4,6-triiodophenoxy)-2-(o-tolyl)acetic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a diagnostic agent in imaging techniques due to its iodine content.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism by which 2-(3-Acetamido-2,4,6-triiodophenoxy)-2-(o-tolyl)acetic acid exerts its effects depends on its application:
Biological Activity: The compound may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways.
Imaging: In diagnostic imaging, the iodine atoms in the compound enhance contrast, allowing for better visualization of tissues.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3-Acetamido-2,4,6-triiodophenoxy)acetic acid: Similar structure but lacks the o-tolyl group.
2-(3-Acetamido-2,4,6-triiodophenoxy)-2-phenylacetic acid: Similar structure but has a phenyl group instead of an o-tolyl group.
Uniqueness
2-(3-Acetamido-2,4,6-triiodophenoxy)-2-(o-tolyl)acetic acid is unique due to the presence of both the acetamido and o-tolyl groups, which may confer specific chemical and biological properties not found in similar compounds.
Propriétés
Numéro CAS |
23197-58-2 |
|---|---|
Formule moléculaire |
C17H14I3NO4 |
Poids moléculaire |
677.01 g/mol |
Nom IUPAC |
2-(3-acetamido-2,4,6-triiodophenoxy)-2-(2-methylphenyl)acetic acid |
InChI |
InChI=1S/C17H14I3NO4/c1-8-5-3-4-6-10(8)15(17(23)24)25-16-12(19)7-11(18)14(13(16)20)21-9(2)22/h3-7,15H,1-2H3,(H,21,22)(H,23,24) |
Clé InChI |
ZPDGRNAWWNUEDR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C(C(=O)O)OC2=C(C=C(C(=C2I)NC(=O)C)I)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


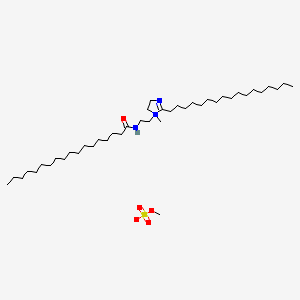
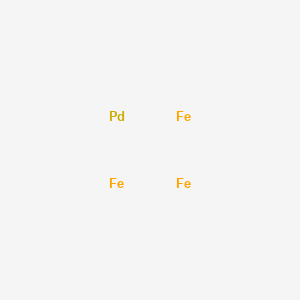


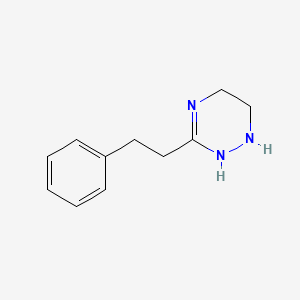
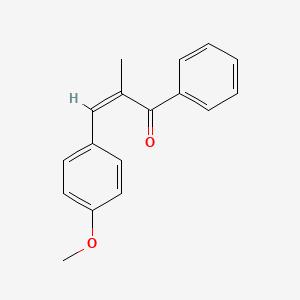
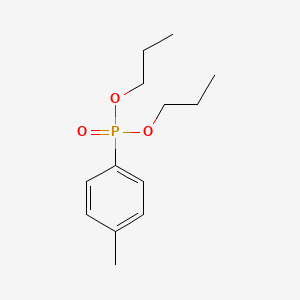
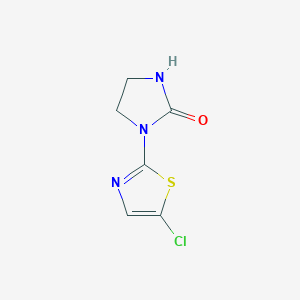

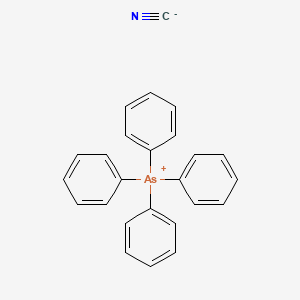

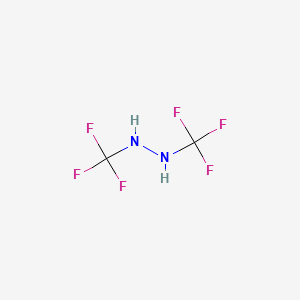

![[(E)-5-(4-fluorophenyl)-4-nitropent-4-enyl] acetate](/img/structure/B14709673.png)
